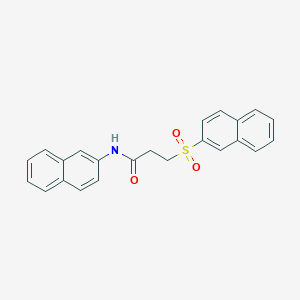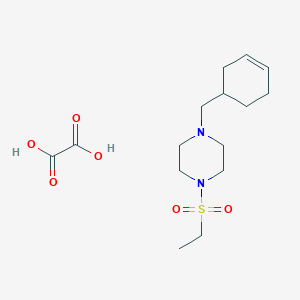
N-2-naphthyl-3-(2-naphthylsulfonyl)propanamide
Overview
Description
N-2-naphthyl-3-(2-naphthylsulfonyl)propanamide: is an organic compound characterized by the presence of naphthyl groups and a sulfonyl functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-2-naphthyl-3-(2-naphthylsulfonyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-naphthylamine and 2-naphthylsulfonyl chloride.
Formation of Intermediate: The 2-naphthylamine reacts with 2-naphthylsulfonyl chloride in the presence of a base such as triethylamine to form an intermediate sulfonamide.
Amidation Reaction: The intermediate sulfonamide is then reacted with 3-bromopropanoic acid under basic conditions to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Purification Techniques: Employing advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-2-naphthyl-3-(2-naphthylsulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: The naphthyl groups can be oxidized to form naphthoquinones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of sulfides.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-2-naphthyl-3-(2-naphthylsulfonyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism by which N-2-naphthyl-3-(2-naphthylsulfonyl)propanamide exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.
Pathways Involved: Interfering with biochemical pathways, such as those involved in cell signaling or metabolism.
Comparison with Similar Compounds
Similar Compounds
N-2-naphthyl-3-(2-naphthylsulfonyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
N-2-naphthyl-3-(2-naphthylsulfonyl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
N-2-naphthyl-3-(2-naphthylsulfonyl)propanamide is unique due to its specific combination of naphthyl and sulfonyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-naphthalen-2-yl-3-naphthalen-2-ylsulfonylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3S/c25-23(24-21-11-9-17-5-1-3-7-19(17)15-21)13-14-28(26,27)22-12-10-18-6-2-4-8-20(18)16-22/h1-12,15-16H,13-14H2,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRYYKZTUHDQTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CCS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,6,8-tetrahydroquinoline-3-carboxamide](/img/structure/B3939274.png)
![6-Iodo-2-[2-(2-methylphenyl)ethenyl]-3-phenylquinazolin-4-one](/img/structure/B3939280.png)

![1-methyl-2-oxo-2-phenylethyl 3-[(phenylacetyl)amino]benzoate](/img/structure/B3939288.png)
![4-[[(4-Methoxyphenyl)-phenylmethyl]amino]-4-oxobutanoic acid](/img/structure/B3939289.png)
![2-[4-methyl-1-oxo-1-(piperidin-1-yl)pentan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3939294.png)
![1-Butan-2-yl-4-[(2-nitrophenyl)methyl]piperazine;oxalic acid](/img/structure/B3939302.png)

![4-(4-NITROPHENYL)-1,3-DIPHENYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE](/img/structure/B3939319.png)

![6-Amino-4-(3-fluorophenyl)-3-naphthalen-1-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3939331.png)
![N-benzyl-5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3939343.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B3939352.png)
![4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-(3-phenylpropyl)morpholine](/img/structure/B3939365.png)
